![molecular formula C27H24N4O2S B2740877 2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 957626-48-1](/img/structure/B2740877.png)
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Compound Reactivity
Research in synthetic chemistry has explored the reactivity of related acetamide derivatives, leading to the synthesis of a variety of compounds including aminothiazole, amino-oxazole, and quinazoline derivatives. These synthetic routes offer a groundwork for producing compounds with potential for various biological applications. Computational calculations, such as those involving HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, have been applied to understand the electronic properties and reactivity of these compounds, correlating experimental observations with theoretical predictions (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Antimicrobial and Antimalarial Activities
Compounds synthesized from acetamide derivatives have shown significant antimicrobial activity, highlighting their potential in addressing antibiotic resistance issues. For example, specific acetamide derivatives have exhibited high activity towards strains like Escherichia coli and Staphylococcus aureus. Additionally, some derivatives have been investigated for their antimalarial properties, contributing valuable insights into the development of new antimalarial drugs. These studies underline the importance of such compounds in medicinal chemistry and drug discovery processes (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Electrocatalytic and Sensor Applications
Research into electrochemical sensors has utilized quinazolinone derivatives for the voltammetric determination of various substances, demonstrating the electrocatalytic properties of these compounds. This illustrates the broader applications of such molecules beyond pharmaceuticals, extending into analytical chemistry for the development of sensitive and selective sensors for biomedical and environmental monitoring (H. Karimi-Maleh et al., 2014).
Molecular Docking and Theoretical Studies
Theoretical studies, including molecular docking, have been applied to understand the binding affinity and mechanism of action of quinazolinone derivatives as potential inhibitors of enzymes or receptors. These studies are crucial for rational drug design, allowing scientists to predict how modifications to the chemical structure could improve efficacy or reduce toxicity. The insights gained from such research contribute significantly to the development of new therapeutic agents with optimized properties (A. Gangjee et al., 1996).
Propriétés
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-18-11-13-20(14-12-18)16-28-24(32)17-34-27-30-22-10-6-5-9-21(22)25-29-23(26(33)31(25)27)15-19-7-3-2-4-8-19/h2-14,23H,15-17H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQYEUQNTADBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole](/img/structure/B2740795.png)
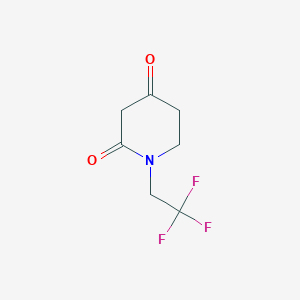
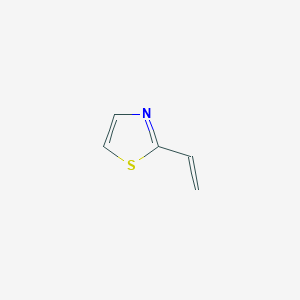
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2740800.png)

![Ethyl 2-[(ethoxymethanethioyl)sulfanyl]-2-fluoroacetate](/img/structure/B2740803.png)
![N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2740805.png)

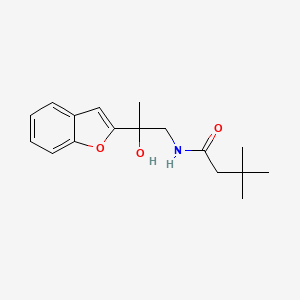
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2740810.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2740812.png)
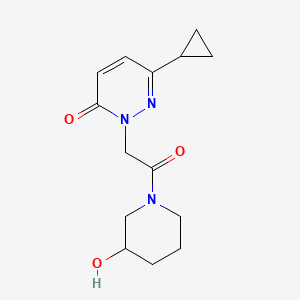
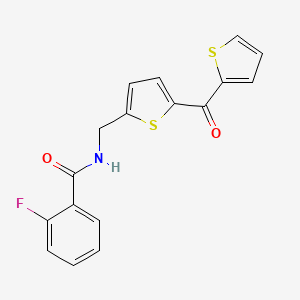
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-morpholinobenzenesulfonamide](/img/structure/B2740817.png)